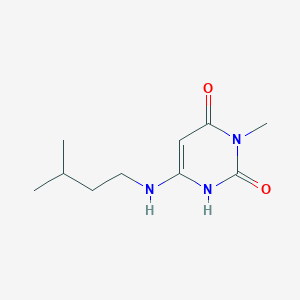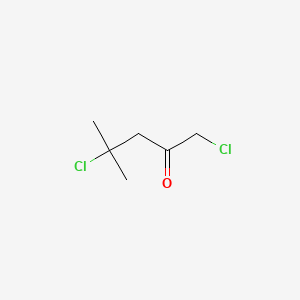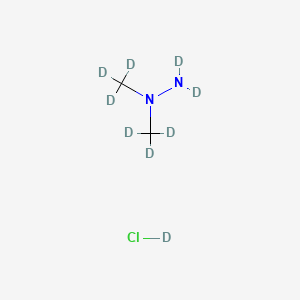
1,1-Dimethylhydrazine-d8 dcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dimethylhydrazine-d8 dcl is a deuterated form of 1,1-Dimethylhydrazine, a compound widely used in various scientific and industrial applications. The deuterium labeling (d8) makes it particularly useful in research involving isotopic labeling and tracing. This compound is known for its high chemical purity and stability, making it a valuable tool in analytical and synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
1,1-Dimethylhydrazine-d8 dcl can be synthesized through the reaction of deuterated dimethylamine with deuterated chloramine. The reaction typically occurs under controlled conditions to ensure the incorporation of deuterium atoms. The process involves the following steps:
Preparation of Deuterated Dimethylamine: Deuterated dimethylamine is synthesized by reacting deuterated methanol with ammonia in the presence of a catalyst.
Reaction with Deuterated Chloramine: The deuterated dimethylamine is then reacted with deuterated chloramine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the high purity and isotopic labeling of the final product. The use of advanced reactors and purification techniques is essential to achieve the desired chemical purity and isotopic enrichment.
化学反応の分析
Types of Reactions
1,1-Dimethylhydrazine-d8 dcl undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form nitrogen-containing compounds.
Reduction: Can be reduced to form simpler hydrazine derivatives.
Substitution: Participates in nucleophilic substitution reactions, replacing hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, fuming nitric acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Nitrosodimethylamine, formaldehyde dimethylhydrazone.
Reduction: Methylhydrazine, hydrazine.
Substitution: Various alkyl and acyl derivatives.
科学的研究の応用
1,1-Dimethylhydrazine-d8 dcl is used in a wide range of scientific research applications:
Chemistry: Used as a reagent in synthetic chemistry for the preparation of deuterated compounds.
Biology: Employed in studies involving isotopic labeling to trace metabolic pathways.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the production of stable isotope-labeled standards for analytical chemistry.
作用機序
The mechanism of action of 1,1-Dimethylhydrazine-d8 dcl involves its interaction with various molecular targets and pathways:
Oxidative Stress: The compound induces oxidative stress by generating reactive oxygen species, leading to cellular damage.
DNA Damage: It can cause DNA damage through the formation of reactive intermediates, leading to mutations and cell death.
Enzyme Inhibition: Inhibits specific enzymes involved in metabolic pathways, affecting cellular functions.
類似化合物との比較
Similar Compounds
1,1-Dimethylhydrazine: The non-deuterated form, widely used as a rocket propellant.
Methylhydrazine: A simpler hydrazine derivative with similar chemical properties.
Hydrazine: The parent compound, used in various industrial applications.
Uniqueness
1,1-Dimethylhydrazine-d8 dcl is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms enhances the stability and allows for precise tracing in isotopic studies, making it a valuable tool in scientific research.
特性
分子式 |
C2H9ClN2 |
|---|---|
分子量 |
105.61 g/mol |
IUPAC名 |
(2H)chlorane;1,1-dideuterio-2,2-bis(trideuteriomethyl)hydrazine |
InChI |
InChI=1S/C2H8N2.ClH/c1-4(2)3;/h3H2,1-2H3;1H/i1D3,2D3;/hD3 |
InChIキー |
VFQADAFGYKTPSH-RAJXCQGESA-N |
異性体SMILES |
[2H]C([2H])([2H])N(C([2H])([2H])[2H])N([2H])[2H].[2H]Cl |
正規SMILES |
CN(C)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzoic acid, 4-[(methyl-2-propynylamino)methyl]-, hydrochloride](/img/structure/B13446208.png)


![4-methyl-2-[(E)-(2-oxooxolan-3-ylidene)methoxy]-2H-furan-5-one](/img/structure/B13446236.png)
![N-[6-(aminomethyl)pyridin-2-yl]propanamide dihydrochloride](/img/structure/B13446244.png)
![(2E)-2-[(1,5-dibenzhydryloxy-4-oxopyridin-2-yl)methoxyimino]-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B13446253.png)
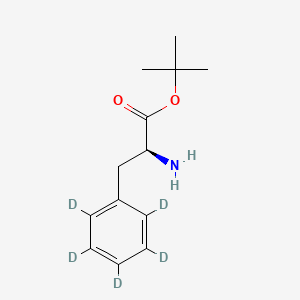
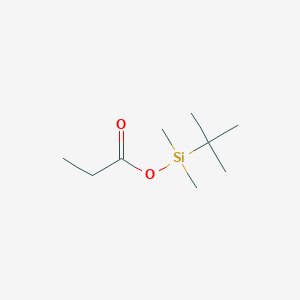
![(2S,3S,4S,5R,6S)-6-[2-[(E)-2-carboxyethenyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13446260.png)
![methyl 5-(carbonochloridoyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carboxylate](/img/structure/B13446268.png)
